![molecular formula C15H16F2O3 B13257323 4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13257323.png)
4',4'-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a benzopyran moiety fused with a cyclohexane ring, and it is substituted with methoxy and difluoro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Moiety: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide and a base like potassium carbonate.
Spirocyclization: The spirocyclic structure is formed by reacting the benzopyran derivative with a cyclohexanone derivative under basic conditions, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency. Catalysts and automated reaction systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the methoxy or difluoro groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4’,4’-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one: Lacks the difluoro groups, which can influence its electronic properties and interactions with biological targets.
4’,4’-Difluoro-7-methoxy-1-benzopyran-2-one: Lacks the spirocyclic structure, which may impact its stability and overall properties.
Uniqueness
The presence of both difluoro and methoxy groups, along with the spirocyclic structure, makes 4’,4’-Difluoro-7-methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one unique. These features contribute to its distinct chemical reactivity, potential biological activities, and versatility in various applications.
Properties
Molecular Formula |
C15H16F2O3 |
|---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
4',4'-difluoro-7-methoxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H16F2O3/c1-19-10-2-3-11-12(18)9-14(20-13(11)8-10)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
FVMAHZLDKAJYJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


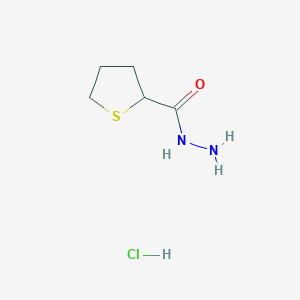
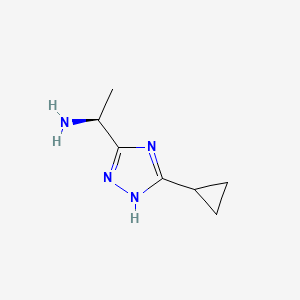

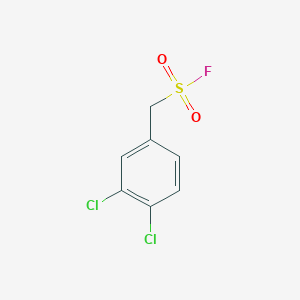
![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257265.png)
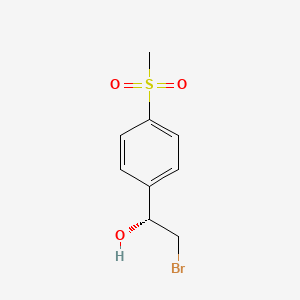
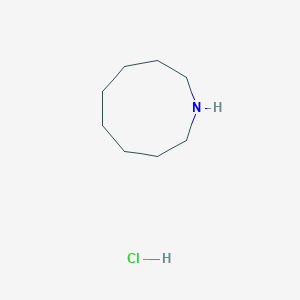



![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13257295.png)
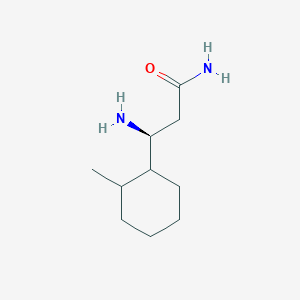
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257306.png)

